molecular formula C7H7NO2S B119994 (4-Pyridylthio)acetic acid CAS No. 10351-19-6

(4-Pyridylthio)acetic acid

Cat. No.: B119994
CAS No.: 10351-19-6
M. Wt: 169.2 g/mol
InChI Key: PGUPJAPHYIEKLT-UHFFFAOYSA-N
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Description

(4-Pyridylthio)acetic acid is an organic compound with the molecular formula C₇H₇NO₂S It is characterized by the presence of a pyridine ring attached to a thioacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Pyridylthio)acetic acid typically involves the reaction of 4-chloropyridine with thioglycolic acid. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the chlorine atom in 4-chloropyridine is replaced by the thioglycolic acid moiety, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Pyridylthio)acetic acid undergoes various chemical reactions, including:

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used for substitution reactions on the pyridine ring.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridylthioacetic acid derivatives.

Scientific Research Applications

(4-Pyridylthio)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Pyridylthio)acetic acid depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The pyridine ring can participate in π-π interactions, while the thio and carboxylic acid groups can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • (2-Pyridylthio)acetic acid
  • (3-Pyridylthio)acetic acid
  • (4-Pyridylthio)propionic acid

Uniqueness

(4-Pyridylthio)acetic acid is unique due to the position of the thioacetic acid moiety on the pyridine ring. This specific positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from its isomers and analogs. The presence of the thio group also imparts unique chemical properties, such as the ability to form strong sulfur-metal bonds, which can be advantageous in certain applications .

Properties

IUPAC Name

2-pyridin-4-ylsulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c9-7(10)5-11-6-1-3-8-4-2-6/h1-4H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUPJAPHYIEKLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065048
Record name Acetic acid, (4-pyridinylthio)-
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Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10351-19-6
Record name 2-(4-Pyridinylthio)acetic acid
Source CAS Common Chemistry
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Record name (4-Pyridylthio)acetic acid
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Record name Acetic acid, 2-(4-pyridinylthio)-
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Record name Acetic acid, (4-pyridinylthio)-
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Record name (4-pyridylthio)acetic acid
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Record name (4-PYRIDYLTHIO)ACETIC ACID
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Q & A

Q1: How does (4-Pyridylthio)acetic acid facilitate the creation of complex metal clusters in MOFs?

A1: this compound demonstrates a remarkable ability to undergo in situ reactions, leading to the formation of complex metal clusters within MOF structures. For instance, under hydrothermal conditions, it can participate in C-S bond cleavage reactions. This characteristic was observed in the synthesis of a twelve-connected face-centered cubic MOF, [Cu3(4-pyridinethiolate)2(CN)], where Cu6S4 clusters were formed as nodes within the framework [, ]. Furthermore, in the presence of copper ions and specific reaction conditions, this ligand facilitated the generation of chiral Cu19I4S12 clusters, ultimately resulting in a fourteen-connected body-centered cubic coordination polymer []. These examples showcase the compound's ability to contribute to structural complexity in MOF synthesis through in situ transformations.

Q2: Can you provide examples of different structural topologies achieved using this compound in MOF synthesis?

A2: this compound has been successfully utilized in constructing MOFs with distinct structural topologies:

  • Twelve-connected face-centered cubic (fcc) topology: This was observed in the [Cu3(4-pyridinethiolate)2(CN)] MOF, where Cu6S4 clusters acted as twelve-connected nodes [, ].
  • Fourteen-connected body-centered cubic (bcc) topology: This unprecedented topology was achieved in the [Cu19I4(pdt)12(SH)3] MOF, featuring nanosized chiral Cu19I4S12 clusters as fourteen-connected nodes [].

Q3: Beyond copper-based MOFs, what other applications have been explored for this compound in coordination chemistry?

A3: this compound has been utilized in the synthesis of lanthanide coordination polymers, demonstrating its versatility beyond copper-based systems []. This suggests its potential for broader applications in coordination chemistry, including the development of novel materials with unique properties.

Q4: What are the potential advantages of incorporating this compound into luminescent materials?

A4: Research indicates that incorporating this compound into coordination polymers can influence their luminescent properties. This was observed in the study of 1D Zn(II) and Cd(II) coordination polymers, where the inclusion of this compound led to variations in luminescence intensity compared to analogous structures lacking the compound []. This suggests that this compound could be strategically employed to tune the luminescent properties of materials for potential applications in sensing or light-emitting devices.

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